molecular formula C20H23N3O2 B5451142 2-[3-(Hydroxymethyl)-3-[(3-methoxyphenyl)methyl]piperidin-1-yl]pyridine-3-carbonitrile

2-[3-(Hydroxymethyl)-3-[(3-methoxyphenyl)methyl]piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B5451142
M. Wt: 337.4 g/mol
InChI Key: TVACVGRENAHDQC-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)-3-[(3-methoxyphenyl)methyl]piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)-3-[(3-methoxyphenyl)methyl]piperidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted together.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

    Attachment of the Methoxyphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the methoxyphenyl group is attached to the piperidine ring.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Nitrile Group: The nitrile group can be introduced via a cyanation reaction, often using a cyanide source such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated reaction monitoring systems.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)-3-[(3-methoxyphenyl)methyl]piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Hydroxymethyl)-3-[(3-methoxyphenyl)methyl]piperidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[3-(Hydroxymethyl)-3-[(3-methoxyphenyl)methyl]piperidin-1-yl]pyridine-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Hydroxymethyl)-3-[(3-methoxyphenyl)methyl]piperidin-1-yl]pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

    2-[3-(Hydroxymethyl)-3-[(3-methoxyphenyl)methyl]piperidin-1-yl]pyridine-3-methanol: Similar structure but with a methanol group instead of a nitrile group.

Uniqueness

2-[3-(Hydroxymethyl)-3-[(3-methoxyphenyl)methyl]piperidin-1-yl]pyridine-3-carbonitrile is unique due to the presence of both a nitrile group and a methoxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

2-[3-(hydroxymethyl)-3-[(3-methoxyphenyl)methyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-25-18-7-2-5-16(11-18)12-20(15-24)8-4-10-23(14-20)19-17(13-21)6-3-9-22-19/h2-3,5-7,9,11,24H,4,8,10,12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVACVGRENAHDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCCN(C2)C3=C(C=CC=N3)C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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